molecular formula C14H11F3N4O B2758207 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline CAS No. 861412-93-3

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

Cat. No. B2758207
CAS RN: 861412-93-3
M. Wt: 308.264
InChI Key: TXEHQTWXDRFHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-EG4 and is a derivative of benzotriazole. In

Scientific Research Applications

Kinetics and Catalysis

Research by Katritzky et al. (1995) on the isomerization of N-[(benzotriazol-1-yl)methyl]anilines into benzotriazol-2-yl derivatives demonstrates the reactivity and potential catalytic applications of benzotriazole derivatives. Their study highlights how environmental factors such as solvents and additives can significantly influence reaction rates and outcomes, which could be relevant for developing new catalytic processes or optimizing existing ones (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).

UV Light Stabilization in Polymers

Kuila et al. (1999) synthesized a novel UV-light stabilizer capable of copolymerizing with engineering plastic monomers, demonstrating the utility of benzotriazole derivatives in enhancing material properties against UV degradation. This stabilizer, showing improved solubility and potential for creating more durable materials, underscores the importance of such compounds in material science and engineering (Kuila, Kvakovszky, Murphy, Vicari, Rood, Fritch, FritchJohn, Wellinghoff, & Timmons, 1999).

Chemical Synthesis and Derivatization

Wu et al. (2021) demonstrated the application of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes. This work illustrates the compound's versatility in facilitating direct functionalization of aromatic compounds, leading to a diverse synthesis of quinazoline and fused isoindolinone scaffolds, which are crucial for pharmaceutical and material sciences (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Novel Synthetic Methodologies

Katritzky et al. (1996) explored benzotriazole methodology for the synthesis of julolidines, providing insights into novel synthetic routes and the reactivity of benzotriazole derivatives. This research contributes to the development of new synthetic strategies in organic chemistry, highlighting the compound's role in enabling the synthesis of complex organic structures (Katritzky, Rachwal, Rachwał, & Abboud, 1996).

Electrophilic Nucleosides

Bae and Lakshman (2007) presented a class of O6-(benzotriazol-1-yl)inosine derivatives, showcasing the electrophilic properties and reactivity of benzotriazole derivatives toward nucleophiles. Their work underpins the potential of these compounds in nucleoside chemistry, which is vital for developing therapeutic agents and understanding biological mechanisms (Bae & Lakshman, 2007).

properties

IUPAC Name

3-(benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEHQTWXDRFHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.